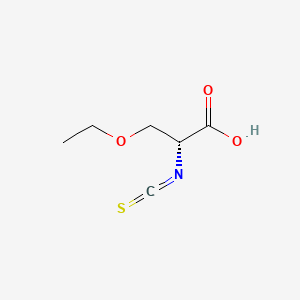
(R)-3-Ethoxy-2-isothiocyanatopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Ethoxy-2-isothiocyanatopropanoic acid is an organic compound characterized by its unique structural features, including an ethoxy group, an isothiocyanate group, and a chiral center. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethoxy-2-isothiocyanatopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-ethoxypropanoic acid.
Isothiocyanate Introduction: The isothiocyanate group is introduced through a reaction with thiophosgene or a similar reagent under controlled conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-3-Ethoxy-2-isothiocyanatopropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over reaction parameters.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction efficiency and selectivity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Ethoxy-2-isothiocyanatopropanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form corresponding amines and carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Formation of thioureas, ureas, and other derivatives.
Oxidation Products: Formation of sulfoxides and sulfones.
Reduction Products: Formation of amines and alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Ethoxy-2-isothiocyanatopropanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it a useful probe in biochemical assays.
Medicine
In medicine, ®-3-Ethoxy-2-isothiocyanatopropanoic acid is explored for its potential therapeutic applications, including as a precursor for drug development. Its derivatives may exhibit biological activity that can be harnessed for treating various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-3-Ethoxy-2-isothiocyanatopropanoic acid involves its interaction with nucleophiles, leading to the formation of covalent bonds. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on proteins, enzymes, and other biomolecules. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues.
Protein Modification: It can modify proteins by reacting with amino acid side chains, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
®-3-Ethoxy-2-isocyanatopropanoic acid: Similar structure but with an isocyanate group instead of an isothiocyanate group.
®-3-Methoxy-2-isothiocyanatopropanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
®-3-Ethoxy-2-thiocyanatopropanoic acid: Similar structure but with a thiocyanate group instead of an isothiocyanate group.
Uniqueness
®-3-Ethoxy-2-isothiocyanatopropanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H9NO3S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
(2R)-3-ethoxy-2-isothiocyanatopropanoic acid |
InChI |
InChI=1S/C6H9NO3S/c1-2-10-3-5(6(8)9)7-4-11/h5H,2-3H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
ULTOJUXXFJUUJQ-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC[C@H](C(=O)O)N=C=S |
Canonical SMILES |
CCOCC(C(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















